molecular formula C7H10O2 B3425786 4,4-dimethylcyclopentane-1,3-dione CAS No. 4683-51-6

4,4-dimethylcyclopentane-1,3-dione

Cat. No.: B3425786
CAS No.: 4683-51-6
M. Wt: 126.15 g/mol
InChI Key: VBBOTNFXUMPCFP-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclopentane-1,3-dione is an organic compound with the molecular formula C7H10O2. It is a cyclic diketone, characterized by a five-membered ring with two ketone groups at the 1 and 3 positions, and two methyl groups at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclopentane-1,3-dione can be synthesized through various methods. One common approach involves the reaction of β-naphthol with aromatic or non-aromatic aldehydes and cyclic 1,3-dicarbonyl compounds in a water/CTAB micellar system. Thiamine hydrochloride is used as a catalyst in this reaction .

Industrial Production Methods: These methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcyclopentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4-Dimethylcyclopentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4-dimethylcyclopentane-1,3-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound’s diketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial in its role as a synthetic intermediate and in its potential biological activities .

Comparison with Similar Compounds

Uniqueness: The presence of two methyl groups at the 4 position provides steric hindrance and electronic effects that can alter the compound’s reactivity compared to its analogs .

Properties

IUPAC Name

4,4-dimethylcyclopentane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2)4-5(8)3-6(7)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBOTNFXUMPCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901488
Record name NoName_612
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4683-51-6
Record name 4,4-Dimethyl-1,3-cyclopentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4683-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-dimethylcyclopentane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key synthetic routes to access 4,4-Dimethyl-1,3-cyclopentanediones?

A: One established method involves the transformation of readily available starting materials like 2,2,4,4,6,6-Hexabromo-5,5-dimethyl-l,3-cyclohexanedione. Reacting this compound with sodium acetate in hot glacial acetic acid leads to the formation of 2,3,5,5-tetrabromo-4,4-dimethyl-2-cyclopentenone. [] Subsequent debromination and hydrolysis steps can then yield the desired 4,4-Dimethyl-1,3-cyclopentanedione derivative.

Q2: How susceptible are 4,4-Dimethyl-1,3-cyclopentanediones and related compounds to chlorination?

A: Research indicates that the 2-position in both 5,5-dimethyl-l,3-cyclohexanedione (dimedone) and 4,4-dimethyl-1,3-cyclopentanedione is highly susceptible to chlorination. [] Treatment with chlorine in dichloromethane leads to complete and exclusive chlorination at this position. Interestingly, these chlorinated derivatives can undergo enol allylic rearrangement to the 4- (or 6-) position under specific conditions. [, ]

Q3: What role does dimethylformamide play in the chemistry of polychlorinated dimedone and 4,4-dimethyl-1,3-cyclopentanedione derivatives?

A: Dimethylformamide (DMF), particularly in combination with hydrogen chloride, exhibits intriguing effects on these compounds. DMF-hydrogen chloride mixtures act as catalysts for the enol allylic rearrangement of chlorine substituents. [, ] Both DMF.HCl and pure DMF, despite being a weak base, can promote enolization. This enolization-promoting property of DMF has been exploited to directly chlorinate dimedone to hexachlorodimedone, showcasing its utility in synthesizing polychlorinated carbonyl compounds. []

Q4: Can you elaborate on the enol allylic rearrangement observed in these systems?

A: The enol allylic rearrangement involves the migration of a chlorine substituent from the 2-position to the 4- (or 6-) position in the presence of DMF or DMF.HCl. [, ] This rearrangement likely proceeds through an enolic intermediate, which has been observed in high concentrations using NMR spectroscopy in certain cases. The rearrangement highlights the dynamic nature of these molecules and their ability to undergo interesting transformations under specific reaction conditions.

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